molecular formula C21H34O3 B1610034 Benzyl 3-hydroxytetradecanoate CAS No. 88862-84-4

Benzyl 3-hydroxytetradecanoate

Cat. No.: B1610034
CAS No.: 88862-84-4
M. Wt: 334.5 g/mol
InChI Key: NRNRXBHTCKDUNQ-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxytetradecanoate is a useful research compound. Its molecular formula is C21H34O3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Benzylation to Form Protected Ethers

The hydroxyl group undergoes benzylation under controlled conditions to prevent elimination or retro-Reformatsky side reactions:

  • Reagents : Benzyl bromide (BnBr), silver oxide (Ag₂O), anhydrous calcium sulfate (CaSO₄), benzene solvent.

  • Conditions : Room temperature, dark environment, 6-hour reaction time with multiple reagent additions .

  • Outcome :

    • Primary product : (3R)-3-Benzyloxytetradecanoic acid (60% yield after saponification) .

    • Side products : (E)-Tetradec-2-enoic acid (elimination) and dodecanal (retro-Reformatsky) formed without dehydrating agents .

Mechanistic Insight :
Dehydrating agents suppress water-mediated side reactions (e.g., dibenzyl ether formation) by driving the equilibrium toward the desired benzyl ether .

Amide and Depsipeptide Formation

The hydroxyl group is acylated to construct peptide-like structures:

  • Reagents : Boc-protected amino acids (e.g., Boc-Ile-OH), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) .

  • Conditions : Room temperature, dichloromethane solvent .

  • Outcome :

    • Product : Benzyl 3-(Boc-Ile-O)-tetradecanoate (quantitative yield), a precursor to cyclic depsipeptides .

    • Application : Antimicrobial and antitumor agents via cyclization .

Deprotection Reactions

The benzyl group is cleaved under reductive or acidic conditions:

  • Hydrogenolysis : H₂/Pd-C in ethanol yields 3-hydroxytetradecanoic acid .

  • Acidolysis : Trifluoroacetic acid (TFA) selectively removes tert-butyloxycarbonyl (Boc) groups in peptide intermediates .

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductYieldSide Reactions
BenzylationBnBr, Ag₂O, CaSO₄, benzene3-Benzyloxytetradecanoic acid60%Dodecanal, dibenzyl ether
GlycosylationRhamnose, Bi(OTf)₃, MeCNRhamnose-α-glycoside~70%Unreacted starting material
Amide CouplingBoc-Ile-OH, DCC, DMAPBenzyl 3-(Boc-Ile-O)-tetradecanoate99%None reported
HydrogenolysisH₂/Pd-C, EtOH3-Hydroxytetradecanoic acid71%Over-reduction (rare)

Side Reaction Analysis

  • Elimination : Base-promoted β-elimination forms α,β-unsaturated acids (e.g., (E)-tetradec-2-enoic acid) .

  • Retro-Reformatsky : Degradation under basic conditions produces dodecanal and acetic acid derivatives .

Industrial and Biological Relevance

  • Surfactants : Rhamnolipid derivatives exhibit low critical micelle concentrations (CMCs), enabling applications in bioremediation and drug delivery .

  • Chiral Building Blocks : The (3R)-configuration facilitates enantioselective synthesis of bioactive molecules, including lipid A analogs .

This comprehensive analysis underscores the versatility of benzyl 3-hydroxytetradecanoate in synthetic chemistry, emphasizing controlled reaction design to minimize side pathways and maximize yields.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Benzyl 3-hydroxytetradecanoate, and how do their yields vary under different conditions?

  • This compound (CAS 88862-84-4) is synthesized via esterification of 3-hydroxytetradecanoic acid with benzyl alcohol. Key methods include:

  • Acid-catalyzed esterification : Kusama et al. (1991) achieved ~59% yield using conventional acid catalysis under reflux conditions .
  • Enantioselective synthesis : Charon et al. (1984) reported 97% yield for the (R)-enantiomer using chiral auxiliaries, highlighting the role of stereochemistry in reaction efficiency .
  • Solid-phase synthesis : Martin et al. (2006) utilized resin-based methods for high-purity isolation, though yields were not explicitly stated .
    • Methodological Note : Optimize reaction time, temperature, and catalyst loading (e.g., H₂SO₄ or p-toluenesulfonic acid) while monitoring by TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation :

  • NMR : ¹H and ¹³C NMR identify hydroxyl (δ ~1.5 ppm), ester carbonyl (δ ~170 ppm), and benzyl aromatic protons (δ ~7.3 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 335.251 (theoretical 334.251 g/mol) .
    • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can statistical experimental design improve the optimization of this compound synthesis?

  • Factorial design : A 2³ Yates pattern (e.g., variables: molar ratio, temperature, catalyst concentration) identifies synergistic effects. For example, increasing benzyl alcohol stoichiometry and reaction temperature may enhance yield nonlinearly .
  • Response surface methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 80°C, 1:1.5 acid:alcohol ratio, 5 wt% catalyst) .
  • Data contradiction resolution : Discrepancies in reported yields (e.g., 59% vs. 97%) often arise from catalyst choice or enantiomeric control; replicate trials with DOE reduce variability .

Q. What enantioselective strategies are effective for synthesizing (R)-Benzyl 3-hydroxytetradecanoate?

  • Chiral catalysts : Lipases (e.g., Candida antarctica Lipase B) enable kinetic resolution of racemic mixtures, favoring the (R)-enantiomer in transesterification .
  • Asymmetric hydrogenation : Use of Rhodium-DuPhos complexes reduces β-keto esters to (R)-3-hydroxytetradecanoate precursors with >90% ee .
  • Method validation : Polarimetry or chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess .

Q. How do catalytic mechanisms influence the synthesis of this compound?

  • Brønsted acids (e.g., H₂SO₄) : Protonate the carbonyl oxygen, accelerating nucleophilic attack by benzyl alcohol. Side reactions (e.g., dehydration) occur at >100°C .
  • Solid acid catalysts (e.g., ammonium cerium phosphate) : Provide Lewis acid sites for carbonyl activation, minimizing side products. Catalyst recyclability is critical for sustainability .
  • Enzymatic catalysis : Thermomyces lanuginosus lipase operates under mild conditions (40°C, pH 7) but requires solvent optimization (e.g., tert-butanol) for high activity .

Q. What advanced techniques resolve structural ambiguities or purity issues in this compound?

  • X-ray crystallography : Confirms absolute configuration of crystalline derivatives (e.g., (R)-enantiomer) .
  • 2D NMR (COSY, HSQC) : Assigns complex proton environments in branched esters .
  • Isotopic labeling : Deuterated benzyl alcohol traces reaction pathways via GC-MS .

Q. Are there biochemical applications of this compound in protein engineering or drug design?

  • Protein modification : Analogous to genetically encoded glutamic acid benzyl esters, this compound may serve as a protecting group in peptide synthesis or enzyme immobilization .
  • Structure-activity relationships (SAR) : Modifications to the hydroxyl or benzyl group (e.g., methylation, fluorination) could alter bioactivity. Computational docking (AutoDock Vina) predicts binding affinities to target enzymes .

Properties

CAS No.

88862-84-4

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

benzyl 3-hydroxytetradecanoate

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(22)17-21(23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20,22H,2-9,13,16-18H2,1H3

InChI Key

NRNRXBHTCKDUNQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(CC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxymyristic acid (5.00 g) and triethylamine (2.85 g) in DMF (50 ml) was added benzyl bromide (2.43 ml) and the mixture was stirred at room temperature overnight. After the solvent was removed in vacuo, to the residue were added ethyl acetate and water. The separated ethyl acetate layer was washed twice with water and then dried over anhydrous sodium sulfate. After the ethyl acetate was removed in vacuo, purification was carried out by a silica gel column chromatography (silica gel 30 g, chloroform:methanol=100:0-10) to afford 3.69 g of benzyl 3-hydroxymyristate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
2.43 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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